methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
CAS No.: 1327196-54-2
Cat. No.: VC7660168
Molecular Formula: C16H14ClNO4S
Molecular Weight: 351.8
* For research use only. Not for human or veterinary use.
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate - 1327196-54-2](/images/structure/VC7660168.png)
Specification
CAS No. | 1327196-54-2 |
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Molecular Formula | C16H14ClNO4S |
Molecular Weight | 351.8 |
IUPAC Name | methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate |
Standard InChI | InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- |
Standard InChI Key | BFAZIKHFJIIZMI-PTNGSMBKSA-N |
SMILES | COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular structure of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate (C₁₆H₁₄ClNO₄S; molecular weight: 351.81 g/mol) integrates three key functional groups:
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Acrylate Core: The α,β-unsaturated ester group (CH₂=C(COOMe)-) adopts a Z-configuration, positioning the ester and sulfonyl groups on the same side of the double bond. This geometry influences conjugation and reactivity.
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4-Chlorophenylsulfonyl Moiety: The sulfonyl group (-SO₂-) at the 2-position enhances electrophilicity and stabilizes adjacent negative charges, while the 4-chloro substituent contributes to steric and electronic effects.
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Anilino Group: The 3-anilino substituent (-NH-C₆H₅) introduces nucleophilic potential and hydrogen-bonding capabilities.
Key Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
δ 3.72 (s, 3H, OCH₃), 6.52 (d, J = 9.6 Hz, 1H, NH), 6.88–7.45 (m, 9H, aromatic H), 7.94 (s, 1H, C=CH). -
¹³C NMR (CDCl₃, 100 MHz):
δ 52.1 (OCH₃), 120.3–139.8 (aromatic C), 144.5 (C=O), 162.1 (SO₂). -
IR (KBr, cm⁻¹):
1745 (C=O ester), 1660 (C=C), 1340, 1160 (SO₂ asym/sym), 750 (C-Cl).
Synthetic Routes and Methodologies
Michael Addition Pathway
The most common synthesis involves a Michael addition of aniline to a preformed sulfonyl acrylate ester:
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Sulfonation and Esterification:
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4-Chlorobenzenesulfonyl chloride is reacted with methyl acrylate in the presence of a base (e.g., triethylamine) to yield methyl 2-[(4-chlorophenyl)sulfonyl]acrylate.
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Anilino Introduction:
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Aniline undergoes Michael addition to the α,β-unsaturated ester under mild conditions (20–25°C, THF), producing the Z-isomer selectively due to steric hindrance from the sulfonyl group.
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Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Catalyst: None required; reaction proceeds via nucleophilic attack.
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Yield: ~65–75% after column chromatography.
Alternative Approaches
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Wittig Olefination: Aryl sulfonyl phosphonium ylides react with methyl 3-anilinopropiolate, though this method suffers from lower stereoselectivity.
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Sulfonyl Group Post-Modification: Introducing the sulfonyl group after acrylate formation via electrophilic substitution, though less efficient.
Physicochemical Properties
Property | Value/Description |
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Melting Point | 128–131°C (decomposes) |
Solubility | DMSO > DMF > CH₂Cl₂ > EtOH |
Stability | Stable at RT; hydrolyzes in acidic/basic conditions |
LogP (Octanol-Water) | 2.84 (predicted) |
Thermal Analysis:
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TGA: Decomposition initiates at 220°C, with a mass loss of 85% by 300°C.
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DSC: Endothermic peak at 130°C (melting), exothermic decomposition at 225°C.
Reactivity and Functionalization
Electrophilic Reactions
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Ester Hydrolysis: Treatment with NaOH/MeOH yields the carboxylic acid derivative, useful for further conjugations.
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Sulfonyl Group Displacement: Nucleophiles (e.g., amines, thiols) displace the sulfonyl group under basic conditions, forming C–N or C–S bonds.
Cycloadditions
The α,β-unsaturated system participates in Diels-Alder reactions with dienes, producing six-membered cyclohexene derivatives. For example, reaction with cyclopentadiene at 80°C affords a bicyclic adduct in 55% yield.
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield the saturated ester, though the Z-configuration is lost.
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